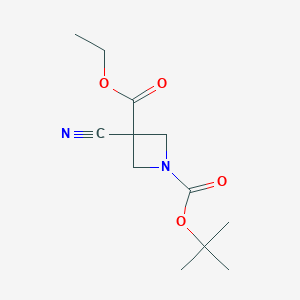

Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate

Descripción general

Descripción

Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate is a synthetic organic compound with the molecular formula C12H18N2O4 It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle

Métodos De Preparación

The synthesis of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors.

Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions.

Protection and Deprotection Steps: The tert-butyl and ethyl groups are introduced through protection and deprotection steps using reagents such as tert-butyl chloroformate and ethyl chloroformate.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Análisis De Reacciones Químicas

Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or other reactive sites on the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate serves as a precursor in the synthesis of biologically active compounds. The azetidine structure is frequently utilized in the development of pharmaceuticals due to its ability to mimic the conformation of amino acids, making it valuable in the design of peptide-like molecules.

Case Study: Sphingosine-1-Phosphate Receptor Agonists

A notable application involves its incorporation into sphingosine-1-phosphate (S1P) receptor agonists, which are potential treatments for multiple sclerosis. The azetidine moiety contributes to the pharmacophore necessary for receptor binding and activity. The synthesis of these agonists often involves the strategic use of this compound as a key intermediate, showcasing its role in advancing therapeutic agents targeting inflammatory diseases and autoimmunity .

Synthetic Applications

This compound is employed as a versatile building block in organic synthesis. Its functional groups allow for various transformations, enabling chemists to create complex molecules efficiently.

Table: Transformation Pathways

| Reaction Type | Product Type | Reference |

|---|---|---|

| Nucleophilic substitution | Functionalized azetidines | |

| Hydrolysis | Azetidine-3-carboxylic acids | |

| Cyclization | Conformationally constrained peptides |

Research indicates that derivatives of azetidine-3-carboxylic acids exhibit significant biological activities, including antibacterial and anticancer properties. This compound can be modified to enhance these activities, making it a target for further pharmacological studies.

Case Study: Anticancer Compounds

In a study exploring anticancer agents, modifications of azetidine derivatives led to compounds with improved efficacy against various cancer cell lines. This compound was pivotal in synthesizing these derivatives, underscoring its importance in developing innovative cancer therapies .

Mecanismo De Acción

The mechanism of action of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The cyano group and azetidine ring are key functional groups that can interact with enzymes, receptors, and other biomolecules, leading to various biological effects

Comparación Con Compuestos Similares

Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate can be compared with similar compounds such as:

- 1-tert-Butyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate

- tert-Butyl 3-oxoazetidine-1-carboxylate

- 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate

These compounds share structural similarities but differ in functional groups and substituents, which can lead to differences in reactivity and applications . The unique combination of the cyano group and azetidine ring in this compound distinguishes it from these related compounds.

Actividad Biológica

Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and therapeutic applications.

Chemical Structure and Synthesis

This compound features a bicyclic azetidine core with a Boc (tert-butoxycarbonyl) protecting group and a cyano group at the 3-position. The synthesis of this compound typically involves the following steps:

- Formation of Azetidine Core : The azetidine ring can be constructed through various methods, including cyclization reactions involving suitable precursors such as amino acids or their derivatives.

- Boc Protection : The amine functionality is protected using Boc anhydride to facilitate subsequent reactions without affecting the amine.

- Introduction of Cyano Group : The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing azetidine rings can exhibit diverse pharmacological effects, including:

- Inhibition of Enzymatic Activity : Azetidines have been shown to inhibit various enzymes, potentially through covalent modification or competitive inhibition.

- Anticancer Activity : Some derivatives have demonstrated antiproliferative effects against cancer cell lines, possibly by inducing apoptosis or disrupting cell cycle progression.

Biological Activity and Therapeutic Applications

This compound has been investigated for several biological activities:

Anticancer Properties

Studies have shown that azetidine derivatives can inhibit the growth of cancer cells. For instance, compounds with similar structures have been reported to target B-cell lymphoma and other malignancies. The specific mechanism often involves interference with signaling pathways crucial for cancer cell survival and proliferation.

Antimicrobial Activity

Research has indicated that azetidines possess antimicrobial properties, making them potential candidates for developing new antibiotics. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of azetidines, including this compound:

-

Study on Anticancer Activity :

- In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range.

- Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

-

Antimicrobial Studies :

- A series of azetidine derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria.

- Results indicated that certain derivatives showed promising activity, particularly against resistant strains.

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₃ |

| Molecular Weight | 218.24 g/mol |

| IC50 (Cancer Cell Lines) | Low micromolar range (exact values vary by study) |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Mechanism of Action | Induction of apoptosis, enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate in laboratory settings?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reactions or when handling fine powders to avoid inhalation .

- Waste Management: Segregate waste by chemical compatibility (e.g., halogenated vs. non-halogenated solvents). Collaborate with certified waste disposal services for incineration or neutralization, as improper disposal may release toxic cyanide derivatives .

- Emergency Measures: In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Maintain emergency contact details for hazardous material specialists .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer:

- Step 1: Boc Protection: React azetidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using DMAP as a catalyst to yield 1-Boc-azetidine-3-carboxylic acid .

- Step 2: Cyano Introduction: Perform a nucleophilic substitution on the azetidine ring using cyanogen bromide (BrCN) under basic conditions (e.g., K₂CO₃ in DMF) at 0–5°C to minimize side reactions .

- Step 3: Esterification: Treat the intermediate with ethanol and H₂SO₄ (catalytic) under reflux to form the ethyl ester. Purify via column chromatography (hexane/ethyl acetate) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify the Boc group (δ ~1.4 ppm, singlet for tert-butyl) and ester ethoxy group (δ ~1.2–1.3 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂).

- ¹³C NMR: Confirm the cyano group (δ ~115–120 ppm) and carbonyl carbons (Boc: δ ~155 ppm; ester: δ ~170 ppm) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during multistep synthetic processes?

Methodological Answer:

- Reaction Monitoring: Use TLC (silica GF254, UV visualization) to track intermediate formation. Adjust stoichiometry if unreacted starting material persists.

- Temperature Control: Maintain low temperatures (<5°C) during cyanation to prevent ring-opening side reactions.

- Purification: Employ gradient flash chromatography (hexane → ethyl acetate) with 5% triethylamine to mitigate acidic degradation .

- Yield Data: Typical yields range 60–75% for Boc protection and 50–65% for cyanation steps. Consider microwave-assisted synthesis to enhance reaction rates .

Q. What strategies are available for resolving contradictions between computational predictions and experimental data in the structural analysis of this compound derivatives?

Methodological Answer:

- DFT Calculations: Compare experimental NMR shifts with Gaussian09-predicted values (B3LYP/6-311+G(d,p) basis set). Discrepancies >0.5 ppm may indicate conformational flexibility or crystal packing effects .

- Dynamic NMR Studies: Perform variable-temperature ¹H NMR (e.g., 25–60°C) to detect restricted rotation around the Boc group.

- Crystallographic Validation: Refine X-ray data using SHELXL to resolve ambiguities in bond lengths/angles. Cross-validate with Cambridge Structural Database entries for azetidine derivatives .

Q. How does steric hindrance from the Boc group influence the reactivity of the cyano and ester functional groups in this compound?

Methodological Answer:

- Steric Effects on Cyano Reactivity: The bulky Boc group reduces accessibility for nucleophilic attacks at the cyano carbon. Kinetic studies (e.g., with NaN₃ in DMSO) show slower azide formation compared to non-Boc analogs.

- Ester Hydrolysis: Under basic conditions (NaOH/EtOH), the Boc group stabilizes the transition state via electron donation, accelerating hydrolysis. Monitor pH to prevent over-degradation.

- Computational Insights: NCI (Non-Covalent Interaction) plots in Multiwfn reveal weak C–H···O interactions between the Boc carbonyl and azetidine ring, modulating reactivity .

Propiedades

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 3-cyanoazetidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-5-17-9(15)12(6-13)7-14(8-12)10(16)18-11(2,3)4/h5,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRWQLNFGSPWGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732386 | |

| Record name | 1-tert-Butyl 3-ethyl 3-cyanoazetidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105663-96-4 | |

| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 3-cyano-1,3-azetidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105663-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 3-ethyl 3-cyanoazetidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.